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molecular formula C10H9FO2S B8413797 8-Fluoro-7-methoxyisothiochroman-4-one

8-Fluoro-7-methoxyisothiochroman-4-one

Cat. No. B8413797
M. Wt: 212.24 g/mol
InChI Key: PAZGCIZONBCNEK-UHFFFAOYSA-N
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Patent
US05565482

Procedure details

The acid from Step 5 (7.63 g, 33 mmol) was dissolved in trifluoroacetic acid (12 mL), treated with trifluoroacetic anhydride (4 mL) and stirred at room temperature (8 minutes). The reaction was poured into 10% Na2CO3 (50 mL) and extracted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated in vacuo to give 8-fluoro-7-methoxyisothiochroman-4-one (5.42 g, 77%) as a brown solid: mp 85°-92° C.; 1H NMR (CDCl3) 300 MHz 7.83 (d, J=8.9 Hz, 1H) 7.19 (t, J=8.5 Hz, 1H) 4.01 (s, 2H) 3.98 (s, 3H) 3.55 (s, 2H); 19F NMR (CDCl3) 300 MHz -141.24 (m).
Name
acid
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1[C:7](OC)=[CH:6][CH:5]=[CH:4][C:3]=1[S:10][CH2:11][CH2:12]C(O)=O.FC(F)(F)[C:18]([O:20][C:21](=O)[C:22]([F:25])(F)F)=O.C([O-])([O-])=[O:30].[Na+].[Na+]>FC(F)(F)C(O)=O>[F:25][C:22]1[C:21]([O:20][CH3:18])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:3][S:10][CH2:11][C:12]2=[O:30] |f:2.3.4|

Inputs

Step One
Name
acid
Quantity
7.63 g
Type
reactant
Smiles
FC1=C(C=CC=C1OC)SCCC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (8 minutes)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
FC=1C(=CC=C2C(CSCC12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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